Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate
Description
Properties
CAS No. |
89812-72-6 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
methyl 2-(1H-pyrrole-2-carbonylamino)benzoate |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)9-5-2-3-6-10(9)15-12(16)11-7-4-8-14-11/h2-8,14H,1H3,(H,15,16) |
InChI Key |
AVCSIPVWKUUHAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-pyrrole-2-carboxamido)benzoate typically involves the reaction of 2-aminobenzoic acid with methyl 2-pyrrolecarboxylate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functionalities in the compound undergo hydrolysis under acidic or basic conditions:
Ester Hydrolysis
-
Conditions : Acidic (HCl/H₂O) or basic (NaOH/H₂O) hydrolysis at elevated temperatures (60–100°C).
-
Product : 2-[(1H-Pyrrole-2-carbonyl)amino]benzoic acid.
-
Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.
Amide Hydrolysis
-
Conditions : Prolonged reflux in concentrated HCl or H₂SO₄.
-
Product : Pyrrole-2-carboxylic acid and 2-aminobenzoic acid.
-
Notes : Requires harsh conditions due to the stability of the amide bond .
Nucleophilic Substitution at the Ester Group
The methyl ester group participates in nucleophilic substitution reactions:
Electrophilic Aromatic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring undergoes electrophilic substitution:
Nitration
-
Reagents : HNO₃/H₂SO₄ at 0–5°C.
-
Product : Nitro-substituted derivatives at the α-position of the pyrrole ring.
Sulfonation
-
Reagents : SO₃ in H₂SO₄.
-
Product : Pyrrole-2-sulfonamide derivatives.
-
Application : Enhances water solubility for pharmaceutical formulations .
Coupling Reactions
The compound participates in metal-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C).
-
Substrate : Arylboronic acids.
-
Product : Biaryl derivatives with retained amide/ester functionalities.
Buchwald-Hartwig Amination
-
Catalyst : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (100°C).
-
Substrate : Aryl halides.
-
Product : N-arylated pyrrole-carboxamide derivatives.
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
-
Conditions : POCl₃ or PPA (polyphosphoric acid) at 120°C.
-
Product : Pyrrolo[1,2-a]quinoxaline-6,11-dione derivatives.
Reduction Reactions
Selective reduction of functional groups:
| Target Group | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ester | LiAlH₄ in THF | 2-[(1H-Pyrrole-2-carbonyl)amino]benzyl alcohol | 65% | |
| Amide | BH₃·THF | Secondary amine derivative | <50% |
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency:
-
Example : Paal-Knorr pyrrole synthesis with 2,5-dimethoxytetrahydrofuran under microwave conditions (150°C, 10 min).
-
Advantage : Reduces reaction time from hours to minutes and improves yield by 20–30% .
Biological Activity Correlation
While beyond the scope of pure chemical reactions, modified derivatives exhibit:
Scientific Research Applications
Methyl 2-(1H-pyrrole-2-carboxamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Methyl 2-(1H-pyrrole-2-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s closest analogs are methyl benzoate-based pesticides, which share the ester backbone but differ in substituents and linkages. Key differences are highlighted below:
Key Observations:
- Backbone Similarities : All compounds share the methyl benzoate core, critical for lipid solubility and membrane permeability.
- Functional Group Divergence: The target compound employs an amide-linked pyrrole, enabling hydrogen bonding and π-π interactions. Sulfonylurea analogs (e.g., bensulfuron-methyl) rely on sulfonylurea bridges and pyrimidine rings, which inhibit acetolactate synthase (ALS) in plants . Halogenated phenoxypropanoates (e.g., diclofop-methyl) disrupt auxin signaling in weeds .
Physicochemical Properties (Inferred)
While experimental data for the target compound is unavailable, structural trends suggest:
- Solubility : The pyrrole-amide group may enhance water solubility compared to wholly hydrophobic analogs like diclofop-methyl.
- Stability : Amide bonds are generally resistant to hydrolysis under physiological conditions, whereas sulfonylurea bridges degrade more readily, limiting herbicide residual activity .
- Melting Point : Hydrogen bonding via the amide group could elevate melting points relative to ether- or sulfonyl-linked derivatives.
Research Findings and Methodological Considerations
- Computational Studies : Density-functional theory (DFT) methods (e.g., Becke’s hybrid functionals ) could model the compound’s electronic structure, predicting reactivity sites or binding affinities.
- Crystallography : Tools like SHELX may resolve its solid-state conformation, clarifying hydrogen-bonding networks influenced by the pyrrole-amide group.
- Synthetic Challenges : The pyrrole ring’s sensitivity to oxidation under acidic/basic conditions may necessitate protective strategies during synthesis .
Biological Activity
Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a unique combination of a benzoate moiety and a pyrrole-derived carbonyl group. Its molecular formula is CHN\O, with a molecular weight of approximately 248.28 g/mol. The structural characteristics enable it to interact with various biological targets, making it a subject of extensive research.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, pyrrole derivatives have been studied for their activity against drug-resistant strains of Mycobacterium tuberculosis. A study demonstrated that certain pyrrole-2-carboxamide derivatives showed minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against M. tuberculosis . this compound is hypothesized to possess similar antimicrobial efficacy due to its structural similarities.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Analogous compounds have shown promising results against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC values ranging from 0.2 to 5 μM, indicating significant cytotoxicity . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies on related compounds:
| Compound Name | Structure Features | Biological Activity | IC Values |
|---|---|---|---|
| Methyl 4-amino benzoate | Amino group on para position | Precursor in drug synthesis | Not specified |
| Methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate | Propanoate side chain | Varies by substitution | Not specified |
| Methyl 4-(1H-pyrrole-3-carboxamide)benzoate | Carboxamide functional group | Enhanced solubility and bioavailability | <10 μM |
| Methyl 2-(pyrrolidine-1-carbonyl)aminobenzoate | Pyrrolidine instead of pyrrole | Different biological activities | Not specified |
These findings illustrate how modifications in the chemical structure can influence the biological activity and therapeutic potential of related compounds.
Study on Antimicrobial Efficacy
In a recent study, researchers synthesized a series of pyrrole derivatives, including this compound, and evaluated their activity against M. tuberculosis. The study revealed that specific modifications enhanced their potency against resistant strains, with some compounds achieving MIC values significantly lower than traditional antibiotics .
Investigation of Anticancer Properties
Another investigation focused on the anticancer properties of pyrrole-containing compounds. The study reported that several derivatives exhibited strong antiproliferative effects on human cancer cell lines, with IC values comparable to established chemotherapeutics like doxorubicin . This suggests that this compound could be a viable candidate for further development in cancer therapy.
Q & A
Optimization of Synthesis Procedures for Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate
Q: What methodological strategies are recommended for optimizing the synthesis of this compound, particularly in achieving high yields and purity? A:
- Reaction Conditions: Use reflux conditions with ethanol as the solvent, analogous to hydrazone synthesis (e.g., 2-acetylpyridine-4'-methylbenzoyl hydrazone in ). Adjust molar ratios (1:1) and monitor reaction completion via TLC.
- Work-Up: After partial solvent removal, precipitate the product by cooling, followed by filtration and washing with cold ethanol to remove unreacted starting materials .
- Safety: Implement safety protocols (e.g., gloves, eye protection) to mitigate risks associated with inhalation or skin contact, as outlined in methyl 2-[(ethoxycarbonyl)amino]benzoate synthesis () .
Advanced Characterization Techniques for Structural Validation
Q: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound? A:
- Cross-Validation: Combine H/C NMR, IR, and mass spectrometry (e.g., ESI-MS in ) to confirm functional groups (amide, ester) and aromatic protons.
- X-ray Crystallography: For unambiguous confirmation, use SHELX programs ( ) to solve crystal structures, especially if unexpected tautomeric forms (e.g., keto-enol) are observed .
- Melting Point Comparison: Cross-reference with literature values (e.g., lists methyl benzoate derivatives with mp 150–167°C) to assess purity .
Computational Analysis of Electronic and Reactivity Properties
Q: Which density functional theory (DFT) methods are suitable for predicting the electronic properties and reaction pathways of this compound? A:
- Functional Selection: Hybrid functionals like B3LYP ( ) or Colle-Salvetti correlation models ( ) are recommended for accurate thermochemical and electronic structure calculations.
- Applications:
- Mechanistic Insights: Model amide bond formation pathways (e.g., ’s General Procedure F1) to identify rate-limiting steps .
Addressing Contradictions in Biological Activity Data
Q: How should researchers interpret conflicting reports on the biological activity of pyrrole-carboxamide derivatives like this compound? A:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.
- Metabolite Analysis: Employ HPLC (e.g., ’s 97.34% purity threshold) to rule out degradation products .
- SAR Studies: Modify substituents (e.g., fluorine or methyl groups, as in ) to correlate structural features with activity trends .
Mechanistic Studies of Amide Bond Formation
Q: What experimental and computational approaches can elucidate the mechanism of amide bond formation in this compound synthesis? A:
- Kinetic Studies: Monitor reaction progress via in situ FTIR to detect intermediates (e.g., acyl chloride).
- DFT Modeling: Optimize transition states using B3LYP/6-31G(d) to identify activation barriers ( ) .
- Isotopic Labeling: Use N-labeled amines (e.g., ’s pyrrole derivatives) to trace reaction pathways .
Stability and Degradation Under Various Conditions
Q: How does this compound degrade under acidic, basic, or photolytic conditions, and what analytical methods are most effective? A:
- Stress Testing: Expose the compound to 0.1M HCl/NaOH and UV light (254 nm). Monitor degradation via LC-MS ( ) .
- Degradation Products: Compare with known benzoate derivatives () to identify hydrolysis byproducts (e.g., free carboxylic acid) .
- Storage Recommendations: Store at 2–8°C (per ) to minimize decomposition .
Applications in Medicinal Chemistry and Drug Design
Q: What structural features of this compound make it a promising scaffold for anticancer or antimicrobial agents? A:
- Bioisosteric Replacement: The pyrrole-carboxamide moiety mimics natural peptides, enhancing target binding (e.g., ’s anticancer applications) .
- Fluorine Effects: The 4-fluoro substituent (analogous to ) improves metabolic stability and membrane permeability .
- SAR Libraries: Synthesize derivatives with varying substituents (e.g., methyl, chloro) and screen against kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
